3-Hydroxy-4-methoxybenzamide
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Overview
Description
3-Hydroxy-4-methoxybenzamide is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzamide, featuring both hydroxyl and methoxy functional groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methoxybenzamide typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with an amine, such as cyclohexylamine, in the presence of a coupling agent like 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). The reaction is carried out in a solvent like dimethylformamide (DMF) under stirring conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) and selenium dioxide (SeO2) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe).
Major Products:
Oxidation: Formation of 3-hydroxy-4-methoxybenzaldehyde.
Reduction: Formation of 3-hydroxy-4-methoxyaniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-methoxybenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxybenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: Shares the same functional groups but has an aldehyde group instead of an amide group.
4-Hydroxy-3-methoxybenzamide: Similar structure but with different positions of the hydroxyl and methoxy groups.
3-Hydroxy-4-methoxyaniline: Similar structure but with an amine group instead of an amide group.
Uniqueness: 3-Hydroxy-4-methoxybenzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its combination of hydroxyl, methoxy, and amide groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
3-hydroxy-4-methoxybenzamide |
InChI |
InChI=1S/C8H9NO3/c1-12-7-3-2-5(8(9)11)4-6(7)10/h2-4,10H,1H3,(H2,9,11) |
InChI Key |
DXKBWXYICSWPJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)O |
Origin of Product |
United States |
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